molecular formula C9H9N3O2 B13290685 3-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid

3-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid

Cat. No.: B13290685
M. Wt: 191.19 g/mol
InChI Key: RVVDMHVZRZGHQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic name 3-(but-3-yn-2-ylamino)pyrazine-2-carboxylic acid adheres to IUPAC guidelines by prioritizing the pyrazine ring as the parent structure. Numeric locants designate substituents: the carboxylic acid group occupies position 2, while the but-3-yn-2-ylamino group binds to position 3. The alkyne moiety in the butynyl chain follows standard unsaturated hydrocarbon naming conventions.

Key identifiers include:

  • Molecular formula : $$ \text{C}9\text{H}9\text{N}3\text{O}2 $$
  • SMILES notation : $$ \text{CC(C#C)NC1=NC=CN=C1C(=O)O} $$
  • InChIKey : RVVDMHVZRZGHQV-UHFFFAOYSA-N

These descriptors enable precise database searches and differentiate the compound from structural isomers through unambiguous connectivity specifications.

Molecular Geometry and Conformational Analysis

The molecule features a planar pyrazine ring (bond angles ≈120°) with substituents in orthogonal positions. Density functional theory (DFT) calculations on analogous pyrazine carboxylates suggest partial conjugation between the carboxylic acid group and the heteroaromatic ring, creating a quasi-linear arrangement of atoms from C2 to O14.

The but-3-yn-2-ylamino group introduces conformational flexibility:

  • Alkyne axis : The C≡C bond enforces linear geometry (180° bond angle)
  • Amino linkage : Free rotation about the N–C(butynyl) single bond creates multiple low-energy conformers
  • Steric effects : Methyl group at position 2 of the butynyl chain restricts rotational freedom

Molecular dynamics simulations of similar systems indicate a 15–20 kJ/mol energy barrier for amino group rotation, favoring conformations where the alkyne protrudes away from the pyrazine plane.

Crystallographic Studies and Solid-State Arrangement

While single-crystal X-ray diffraction data for 3-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylic acid remains unpublished, related pyrazine carboxylate salts exhibit characteristic packing motifs. The crystal structure of pyrazine-2-carboxylate anions shows:

  • Planar stacking : Offset π-π interactions between aromatic rings (3.4–3.6 Å interplanar distances)
  • Hydrogen-bond networks : Carboxylate groups participate in O–H···N bonds with proton donors (2.65–2.85 Å bond lengths)

In the title compound, the carboxylic acid group likely forms cyclic hydrogen-bonded dimers ($$ \text{R}_2^2(8) $$ motif) common to carboxylic acids, while the amino group may engage in N–H···O/N interactions. Predicted unit cell parameters from analogous C9H9N3O2 structures suggest a monoclinic system with Z = 4 and density ≈1.35 g/cm³.

Comparative Analysis with Isomeric Pyrazine Derivatives

Positional isomerism significantly impacts physicochemical properties:

Isomer Substituent Positions Hydrogen Bond Capacity Predicted logP
3-[(But-3-yn-2-yl)amino]-2-carboxylic acid COOH (C2), NH(C4H5) (C3) 3 donors, 2 acceptors 0.89
5-[(But-3-yn-2-yl)amino]-2-carboxylic acid COOH (C2), NH(C4H5) (C5) 3 donors, 3 acceptors 0.92
6-[(But-3-yn-1-yl)amino]-2-carboxylic acid COOH (C2), NH(C3H3) (C6) 2 donors, 3 acceptors 1.14

Key differences arise from:

  • Hydrogen-bonding networks : Para-substituted isomers (positions 2/5) enable extended 1D chains vs. meta-substituted (2/3) dimers
  • Conformational constraints : 1-yl vs. 2-yl butynyl substitution alters steric bulk near the pyrazine plane
  • Electronic effects : Amino group position modulates π-electron density distribution in the ring

Microwave spectroscopy of vapor-phase isomers reveals distinct dipole moments ranging from 4.2–5.1 D, correlating with substituent orientation.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

3-(but-3-yn-2-ylamino)pyrazine-2-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-3-6(2)12-8-7(9(13)14)10-4-5-11-8/h1,4-6H,2H3,(H,11,12)(H,13,14)

InChI Key

RVVDMHVZRZGHQV-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)NC1=NC=CN=C1C(=O)O

Origin of Product

United States

Preparation Methods

Cleavage of Pterin to 3-Aminopyrazine-2-carboxylic Acid

A well-documented industrially relevant method for preparing 3-aminopyrazine-2-carboxylic acid involves the cleavage of 2-amino-4-hydroxypteridine (pterin) under alkaline conditions at elevated temperatures (140–220 °C, preferably 150–170 °C). The process is typically carried out in an aqueous medium with sodium hydroxide and/or potassium hydroxide, which cleaves pterin to yield the alkali salts of 3-aminopyrazine-2-carboxylic acid. The reaction mixture contains 1.5 to 3 parts by weight of water per part by weight of pterin to maintain solubility of salts and optimize yield.

Key process features include:

  • Reaction temperature: 150–170 °C
  • Alkaline medium: NaOH and/or KOH, 2–3 moles per mole of pterin
  • Water content: 1.5–3 parts by weight per part pterin
  • Isolation of product as potassium salt preferred
  • Selective precipitation of unreacted pterin by adjusting pH to 3–10 using carboxylic acids or esters (e.g., alkyl acetate)
  • Optional activated carbon treatment to purify reaction mixture
  • Final isolation by crystallization and filtration

This method yields the potassium salt of 3-aminopyrazine-2-carboxylic acid with high purity (>99.5%) and yields around 67–71% based on pterin starting material.

Methylation to 3-Aminopyrazine-2-carboxylic Acid Methyl Ester

For further derivatization, the alkali metal salts of 3-aminopyrazine-2-carboxylic acid can be methylated to the corresponding methyl ester using methyl bromide in polar aprotic solvents such as dimethylformamide or dimethylacetamide. Conditions include:

  • Temperature: 30–50 °C
  • Methyl bromide excess: 10–200 mol%
  • Solvent ratio: 1 to 3 parts by weight of DMF/DMA per part alkali salt
  • Reaction time: Several hours (e.g., 5 hours)
  • Avoidance of water and alcohols in the reaction medium

The methyl ester precipitates as a solid and can be isolated by filtration and washing. Yields for this step are typically high, around 87%.

Summary Table of Preparation Steps

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 2-Amino-4-hydroxypteridine (pterin) NaOH/KOH aqueous solution, 150–170 °C, 1.5–3 eq water Potassium salt of 3-aminopyrazine-2-carboxylic acid 67–71 Selective pterin precipitation, activated carbon treatment
2 Potassium salt of 3-aminopyrazine-2-carboxylic acid Methyl bromide, DMF/DMA, 30–50 °C Methyl 3-aminopyrazine-2-carboxylate ~87 Avoid water/alcohols, filtration isolation
3 Methyl 3-aminopyrazine-2-carboxylate But-3-yn-2-yl halide, base (e.g., K2CO3), solvent (e.g., DMF) 3-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid methyl ester Variable N-alkylation step, purification by crystallization or chromatography
4 This compound methyl ester Hydrolysis (acidic or basic) This compound Variable Final deprotection to acid form

Analytical and Purification Considerations

  • The potassium salt of 3-aminopyrazine-2-carboxylic acid is highly soluble in water, necessitating careful control of pH and ionic strength for isolation.
  • Activated carbon treatment improves purity by removing colored impurities.
  • Methyl esters precipitate as solids and can be purified by recrystallization.
  • N-substituted derivatives require chromatographic purification or recrystallization depending on the substituent.
  • Characterization typically involves NMR, mass spectrometry, and elemental analysis to confirm substitution and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of pyrazine-2-carboxylic acid derivatives.

    Reduction: Formation of pyrazine-2-methanol derivatives.

    Substitution: Formation of N-substituted pyrazine-2-carboxylic acid derivatives.

Scientific Research Applications

3-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Antimycobacterial Agents

Pyrazine-2-carboxylic acid derivatives are pivotal in tuberculosis treatment. For example:

  • 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid (compound 16 in ) exhibited potent activity against Mycobacterium tuberculosis H37Rv (MIC = 1.56 μg·mL⁻¹). The nitro group enhances lipophilicity and electron-withdrawing effects, improving membrane penetration .
  • Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate (compound 18a) showed MIC = 3.13 μg·mL⁻¹, highlighting the role of trifluoromethyl groups in boosting antitubercular efficacy .

Anticancer Agents

Pyrazine-based sorafenib analogs demonstrate cytostatic activity:

  • 6h (5-/4-[3-(4-chloro-3-trifluoromethyl-phenyl)-ureido]-phenoxy/-pyrazine-2-carboxylic acid cyclopentylamide) showed IC₅₀ = 0.9–7.5 μM against HepG2, HeLa, and A549 cells, surpassing sorafenib in potency. The trifluoromethyl and cyclopentylamide groups contribute to kinase inhibition (e.g., c-Raf) .
  • 6c (5-/4-[3-(4-bromophenyl)-ureido]-phenyloxy/-pyrazine-2-carboxylic acid cyclopentylamide) exhibited selective cytotoxicity (IC₅₀ > 100 μM in normal fibroblasts), emphasizing substituent-driven selectivity .

Antiviral Compounds

  • 3-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrazine-2-carboxylic acid () was identified as a non-nucleoside reverse transcriptase inhibitor via in silico studies. The benzyl-phenylethyl substituent likely enhances hydrophobic interactions with viral enzymes .
  • Pyrazine-2-carboxylic acid derivatives with amino acid esters () target viroporins in influenza A and SARS-CoV-2, disrupting ionic homeostasis .

Comparison : The propargylamine group’s terminal alkyne could serve as a reactive handle for covalent binding to viral targets, a mechanism absent in passive hydrophobic interactions of aryl groups.

Data Tables

Table 2: Substituent Effects on Bioactivity

Substituent Electronic Effect Key Role in Activity Example Compound
Nitro (NO₂) Electron-withdrawing Enhances lipophilicity, target binding
Trifluoromethyl (CF₃) Electron-withdrawing Metabolic stability, enzyme inhibition
Cyclopentylamide Steric bulk Selectivity for cancer cells
But-3-yn-2-yl (propargyl) Rigid, alkyne Potential for covalent binding N/A (Inferred)

Biological Activity

3-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid, also referred to as 6-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid, is a heterocyclic compound with a unique structural configuration that contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H9N3O2C_9H_9N_3O_2, with a molecular weight of 191.19 g/mol. The compound features a pyrazine ring substituted with an amino group and a carboxylic acid, along with a but-3-yn-2-yl group attached to the nitrogen atom of the amino substituent. This unique structure is crucial for its biological activity.

Antimicrobial Activity

Research indicates that pyrazine derivatives, including this compound, exhibit significant antimicrobial properties. A study on related compounds demonstrated their efficacy against various bacterial strains, including Mycobacterium tuberculosis (Mtb). The most active derivatives showed minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL against Mtb .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Organism
Compound 1712.5Mycobacterium tuberculosis
Compound 10TBDCandida albicans
Compound 20TBDTrichophyton interdigitale

Anticancer Activity

In vitro studies have indicated that certain derivatives of pyrazine exhibit cytotoxic effects on cancer cell lines. For example, compounds derived from pyrazines were evaluated for their cytotoxicity in HepG2 liver cancer cells. While some exhibited notable activity, further research is needed to establish the specific mechanisms through which these compounds exert their anticancer effects .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Mycobacterial Growth : It has been suggested that pyrazine derivatives may disrupt mycobacterial metabolism by inhibiting fatty acid synthase and affecting mycolic acid biosynthesis .
  • Antifungal Mechanisms : The antifungal activity observed in related compounds indicates potential interactions with fungal cell membranes or metabolic pathways, though specific pathways for this compound remain to be elucidated.

Case Studies and Research Findings

Numerous studies have focused on the biological evaluation of pyrazine derivatives:

  • Study on Antimycobacterial Activity : A comparative analysis showed that increasing the length of carbon side chains in alkyl derivatives enhanced their antibacterial activity against Mtb and other strains .
  • Cytotoxicity Assessment : In a study assessing cytotoxicity in various cancer cell lines, only specific derivatives were found to exhibit significant cytotoxic effects, highlighting the need for targeted research to optimize these compounds for therapeutic use .

Q & A

Q. What are the common synthetic routes for preparing 3-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid?

The synthesis typically involves coupling pyrazine-2-carboxylic acid derivatives with but-3-yn-2-amine. A key step is the use of coupling reagents like T3P (propyl phosphonic anhydride) to form the amide bond. Solvent choice (e.g., dichloromethane or DMF), temperature control (0–25°C), and catalysts (e.g., DMAP) are critical for yield optimization. Post-synthesis purification often employs column chromatography or crystallization .

Q. How can the structure of this compound be confirmed after synthesis?

Structural confirmation relies on spectroscopic methods:

  • NMR : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, particularly the alkyne proton (~2.5 ppm) and pyrazine ring carbons.
  • IR : Peaks at ~3300 cm1^{-1} (N-H stretch) and ~1650 cm1^{-1} (amide C=O) confirm functional groups.
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ at m/z 206.1) .

Q. What are the primary biological activities reported for pyrazine-2-carboxylic acid derivatives?

Derivatives exhibit antimicrobial, anticancer, and enzyme-inhibitory properties. For example, pyrazine-2-carboxylic acid analogs inhibit bacterial enzymes like succinate dehydrogenase (SDH) in agricultural fungicides and show cytostatic effects in cancer cell lines (e.g., HepG2, IC50_{50} ~0.6–0.9 μM) .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

Industrial scalability requires:

  • Continuous Flow Reactors : Enhance efficiency and reduce reaction times for coupling steps .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility, while greener alternatives (e.g., cyclopentyl methyl ether) reduce environmental impact.
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may accelerate alkyne-amide coupling .

Q. What computational methods are used to predict the compound's reactivity and binding affinity?

  • DFT Calculations : Model electron distribution to predict sites for electrophilic/nucleophilic attacks (e.g., alkyne group reactivity).
  • Molecular Docking : Simulate interactions with biological targets (e.g., SDH or cancer-related kinases) to guide SAR studies .

Q. How do structural modifications influence its biological activity?

  • Alkyne Chain Length : Shorter chains (e.g., propargyl vs. butynyl) affect membrane permeability and target engagement.
  • Pyrazine Substituents : Electron-withdrawing groups (e.g., -CF3_3) enhance metabolic stability but may reduce solubility. SAR studies show that 6-ethyl substitution improves anticancer activity compared to methyl analogs .

Q. What analytical strategies detect metabolites in pharmacokinetic studies?

  • LC-MS/MS : Quantify pyrazine-2-carboxylic acid and 5-hydroxylated metabolites in plasma/urine.
  • Isotope-Labeling : 13^{13}C-tracing tracks metabolic pathways, revealing hepatic oxidation as a primary route .

Q. How does the compound interact with catalytic systems in hydrocarbon oxidation?

In the presence of vanadium complexes, the carboxylic acid group facilitates proton transfer, forming reactive hydroperoxide intermediates. Pyrazine-2-carboxylic acid derivatives act as co-catalysts in alkane oxidations, achieving >80% yield in cyclohexane-to-cyclohexanol conversions under mild conditions .

Methodological Challenges and Contradictions

Resolving discrepancies in reported biological activity across studies:
Disparities in IC50_{50} values (e.g., anticancer assays) may arise from:

  • Cell Line Variability : HepG2 vs. A549 cells have differing membrane transporters.
  • Assay Conditions : Serum concentration and incubation time affect compound stability. Standardized protocols (e.g., CLSI guidelines) are recommended .

Addressing stability issues during long-term storage:
Degradation is minimized by:

  • Lyophilization : Store as a lyophilized powder at -20°C.
  • Light-Sensitive Packaging : Protect the alkyne group from UV-induced dimerization.
  • Buffered Solutions : Use pH 7.4 PBS to prevent hydrolysis of the amide bond .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.